1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Description
The compound 1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine features a piperazine core with dual sulfonyl substituents: a 3,4-dihydronaphthalen-2-yl group and an (E)-2-phenylethenyl moiety. This structure combines aromatic, hydrophobic, and electron-withdrawing groups, making it a candidate for enzyme inhibition (e.g., COX-2) or receptor modulation. Its synthesis likely involves sequential sulfonylation of piperazine using sulfonyl chlorides, as seen in related compounds .
Properties
IUPAC Name |
1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c25-29(26,17-12-19-6-2-1-3-7-19)23-13-15-24(16-14-23)30(27,28)22-11-10-20-8-4-5-9-21(20)18-22/h1-9,12,17-18H,10-11,13-16H2/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUERTHACNFJSLI-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=CC2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include a piperazine ring and sulfonyl groups attached to a naphthalene derivative. Its molecular formula is C₁₅H₁₉N₃O₄S₂, with a molecular weight of approximately 357.46 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 3,4-dihydronaphthalenes have shown significant anti-proliferative effects against various cancer cell lines.
Key Findings:
- Cell Viability Assays : In vitro studies using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated that compounds with similar structures exhibit cytotoxic effects, leading to reduced cell viability at specific concentrations (250 μg/ml and 300 μg/ml) .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cell cycle and apoptosis .
- DNA Fragmentation : Evidence from DNA fragmentation assays indicates that treatment with these compounds leads to apoptotic cell death, further supporting their potential as anticancer agents .
Anti-inflammatory Activity
Compounds derived from 3,4-dihydronaphthalenes have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and have been proposed as potential treatments for inflammatory diseases.
Research Insights:
- Inflammatory Modulation : Studies have shown that certain derivatives can reduce the production of pro-inflammatory cytokines in vitro, indicating their potential utility in treating conditions like arthritis or asthma .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Used | Concentration (μg/ml) | Effect Observed |
|---|---|---|---|
| Anticancer | MCF-7 | 250 | Significant reduction in viability |
| Anticancer | HeLa | 300 | Induction of apoptosis |
| Anti-inflammatory | RAW264.7 | Varies | Decreased cytokine production |
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted on MCF-7 cells treated with derivatives of the target compound revealed a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of apoptotic pathways, evidenced by increased caspase activity and DNA fragmentation.
Case Study 2: Inhibition of Inflammation
In another investigation involving RAW264.7 macrophages, treatment with the compound resulted in significant inhibition of LPS-induced TNF-alpha secretion, showcasing its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular attributes of the target compound with analogs:
*Calculated based on molecular formula.
Pharmacokinetic and Physicochemical Properties
- Bioavailability : Bulky substituents (e.g., diphenylmethyl in ) may limit membrane permeability, whereas the target’s moderate molecular weight (506.63 g/mol) aligns with Lipinski’s rules for oral bioavailability.
Key Research Findings
Dual Sulfonyl Groups : The target’s dual sulfonyl moieties may enhance binding affinity to enzymes like COX-2 or aromatase compared to single-sulfonyl analogs .
Conformational Flexibility : The (E)-styryl group’s rigidity could restrict rotational freedom, favoring interactions with planar enzyme active sites .
Synthetic Challenges : Steric hindrance from the dihydronaphthalene group may complicate sulfonylation steps, requiring optimized reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
